molecular formula C8H17NO7 B1669964 Deanol bitartrate CAS No. 5988-51-2

Deanol bitartrate

Cat. No.: B1669964
CAS No.: 5988-51-2
M. Wt: 239.22 g/mol
InChI Key: UIEGYKVRCKDVKQ-UHFFFAOYSA-N
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Description

Deanol bitartrate, also known as N,N-Dimethylethanolamine bitartrate or DMAE bitartrate, is an organic compound with the chemical formula [HN(CH3)2CH2CH2OH]+HOOC−CH(OH)−CH(OH)−COO− . It is a white powder and a synthetic version of deanol, a substance found naturally in seafood . It is used in supplements, prescription drugs, and topical skincare products .


Synthesis Analysis

This compound is a N,N-dimethylethanolamine salt of tartaric acid . It contains tertiary ammonium cations (dimethyl(2-hydroxyethyl)ammonium [HN(CH3)2CH2CH2OH]+) and bitartrate anions (HOOC−CH(OH)−CH(OH)−COO−) .


Molecular Structure Analysis

The molecular structure of this compound consists of a tertiary amine and primary alcohol functional groups . The chemical formula is C8H17NO7, and the molar mass is 239.224 g·mol−1 .


Physical and Chemical Properties Analysis

This compound is a white powder or white crystals . It has a melting point of 111–113 °C and is slightly soluble in water .

Scientific Research Applications

Cosmetic and Dermatological Applications

  • Stability in Cosmetic Formulations: Deanol bitartrate, known as 2-Dimethylaminoethanol (DMAE), is used in skin care products for its potential firming effects. A study investigated the stability of DMAE and its bitartrate salt in cosmetic formulations, finding that both forms are stable and interchangeable in pharmaceutical formulations (Clares et al., 2010).

Neurological and Behavioral Applications

  • Childhood Hyperactivity: Deanol has been explored as a treatment for childhood hyperactivity. In a study, children with learning and behavior disorders showed improvement after deanol treatment, suggesting its potential in enhancing cognitive function and mood (Lewis & Young, 1975).
  • Choline Metabolism in Peripheral Tissues: Deanol affects choline metabolism in peripheral tissues, possibly leading to increased choline concentration in blood and stimulating cholinergic receptors in the brain. This suggests its role in central cholinergic effects (Haubrich et al., 1981).

Psychiatric Applications

  • Treatment in Schizophrenia: Deanol has been used in the treatment of schizophrenia, with moderate effectiveness observed in some patients. It reportedly increased interest in activities and decreased symptoms like depression and delusional trends (Pennington, 1959).

Other Applications

  • Corrosion Inhibition: In an industrial context, deanol has shown effectiveness in inhibiting the corrosion of mild steel in dilute sulphuric acid, highlighting its utility beyond biomedical applications. This property is linked to its ability to adsorb on steel surfaces (Loto et al., 2015).

Safety and Hazards

Deanol bitartrate can cause serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

Future Directions

Deanol bitartrate has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . It has also been used as an ingredient in skin care, and in cognitive function- and mood-enhancing products . Future research may focus on further understanding its mechanism of action and potential uses.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.C4H6O6/c1-5(2)3-4-6;5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGYKVRCKDVKQ-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952332
Record name 2-Dimethylaminoethanol bitartrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29870-28-8, 5988-51-2
Record name Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29870-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminoethanol bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5988-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deanol bitartrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Dimethylaminoethanol bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyethyl)dimethylammonium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.281
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEANOL BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D240J05W14
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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